4-Methyl-2,6-bis((R)-1-phenylethyl)aniline 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816340
InChI: InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1
SMILES: CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3
Molecular Formula: C23H25N
Molecular Weight: 315.5 g/mol

4-Methyl-2,6-bis((R)-1-phenylethyl)aniline

CAS No.:

Cat. No.: VC13816340

Molecular Formula: C23H25N

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2,6-bis((R)-1-phenylethyl)aniline -

Specification

Molecular Formula C23H25N
Molecular Weight 315.5 g/mol
IUPAC Name 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline
Standard InChI InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1
Standard InChI Key DKBNATUIDTYKOR-QZTJIDSGSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)N)[C@H](C)C3=CC=CC=C3
SMILES CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Fundamental Identifiers

4-Methyl-2,6-bis((R)-1-phenylethyl)aniline is systematically named according to IUPAC guidelines as 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline. Its structural uniqueness arises from the two enantiomerically pure (R)-1-phenylethyl substituents, which impart chirality and influence its reactivity. Key identifiers include:

PropertyValueSource
CAS Registry Number870859-37-3
Molecular FormulaC23H25N\text{C}_{23}\text{H}_{25}\text{N}
Molecular Weight315.5 g/mol
IUPAC Name4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline
SMILESCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3
InChIKeyDKBNATUIDTYKOR-QZTJIDSGSA-N

Synthesis and Manufacturing

General Synthetic Routes

While specific protocols for synthesizing 4-methyl-2,6-bis((R)-1-phenylethyl)aniline are proprietary, its structure suggests a multi-step process involving:

  • Friedel-Crafts Alkylation: Introduction of the (R)-1-phenylethyl groups to a pre-functionalized aniline derivative.

  • Chiral Induction: Use of enantiopure starting materials or chiral catalysts to ensure the (R)-configuration.

  • Purification: Chromatographic separation to isolate the desired stereoisomer .

Key Challenges

  • Steric Hindrance: Bulky substituents complicate reactions at the aromatic ring.

  • Optical Purity: Maintaining enantiomeric excess requires stringent control over reaction conditions.

Physicochemical Properties

Basic Properties

  • Molecular Weight: 315.5 g/mol.

  • Solubility: Likely soluble in organic solvents (e.g., dichloromethane, toluene) due to hydrophobic aromatic groups.

  • Basicity: The aniline nitrogen’s pKa is estimated to be ~4–5, similar to substituted anilines, though experimental data is lacking .

Spectroscopic Data

  • NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.5–2.5 ppm), and NH2_2 (δ ~3.5 ppm, broad).

  • MS (ESI+): Predicted molecular ion peak at m/z 316.2 [M+H]+^+.

Applications and Industrial Relevance

Asymmetric Catalysis

The compound’s chiral environment makes it a candidate for:

  • Chiral Ligands: In transition-metal catalysts for enantioselective hydrogenation or cross-coupling reactions.

  • Organocatalysts: Facilitating asymmetric aldol or Michael additions .

Pharmaceutical Intermediates

Sterically hindered anilines are precursors to bioactive molecules, including kinase inhibitors and antipsychotic agents.

HazardCodePrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing .
Eye IrritationH319Use eye protection .

Research Findings and Future Directions

Recent Studies

  • Enantioselective Recognition: Preliminary studies suggest utility in chiral stationary phases for HPLC.

  • Coordination Chemistry: Formation of luminescent metal complexes with lanthanides .

Knowledge Gaps

  • Catalytic Efficiency: Quantitative data on enantioselectivity in asymmetric reactions is needed.

  • Toxicity Profile: Long-term environmental and health impacts remain unstudied.

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